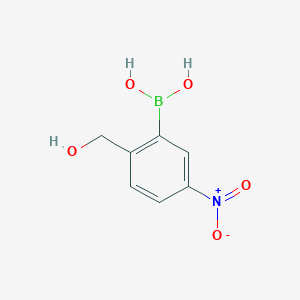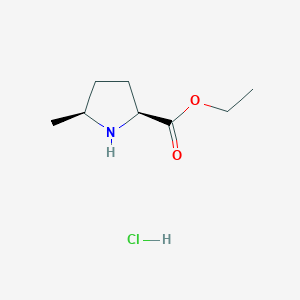
(2-(Hydroxymethyl)-5-nitrophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxymethyl-5-nitro)benzeneboronic acid is a boronic acid derivative with the molecular formula C7H8BNO5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxymethyl-5-nitro)benzeneboronic acid typically involves the reaction of 2-nitrobenzyl alcohol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where the nitro group is reduced, and the boronic acid group is introduced .
Industrial Production Methods
Industrial production of (2-Hydroxymethyl-5-nitro)benzeneboronic acid may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxymethyl-5-nitro)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate aryl halide.
Major Products Formed
Oxidation: Formation of 2-formyl-5-nitrophenylboronic acid or 2-carboxy-5-nitrophenylboronic acid.
Reduction: Formation of 2-hydroxymethyl-5-aminophenylboronic acid.
Substitution: Formation of various biaryl compounds depending on the aryl halide used.
Aplicaciones Científicas De Investigación
(2-Hydroxymethyl-5-nitro)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of boron-containing drugs, which may have unique pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2-Hydroxymethyl-5-nitro)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxymethyl-5-aminophenylboronic acid: Similar structure but with an amino group instead of a nitro group.
2-Hydroxymethyl-5-nitrophenylboronic acid: A closely related compound with slight structural variations.
Uniqueness
(2-Hydroxymethyl-5-nitro)benzeneboronic acid is unique due to its combination of a hydroxymethyl group, a nitro group, and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H8BNO5 |
|---|---|
Peso molecular |
196.96 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-3,10-12H,4H2 |
Clave InChI |
IAKSJAQZNWCDDH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)












